molecular formula C9H8O2S B1602644 (5-Fur-2-ylthiophen-2-yl)methanol CAS No. 868755-65-1

(5-Fur-2-ylthiophen-2-yl)methanol

Cat. No.: B1602644
CAS No.: 868755-65-1
M. Wt: 180.23 g/mol
InChI Key: NQUWBSVOCVFVGF-UHFFFAOYSA-N
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Description

(5-Fur-2-ylthiophen-2-yl)methanol is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(furan-2-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUWBSVOCVFVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590892
Record name [5-(Furan-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-65-1
Record name [5-(Furan-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Electronic Considerations of 5 Fur 2 Ylthiophen 2 Yl Methanol

Aromaticity and Electron Delocalization in Furan (B31954) and Thiophene (B33073) Heterocycles

Both furan and thiophene are classified as aromatic compounds. Their aromaticity stems from their adherence to Hückel's rule, which requires a molecule to be cyclic, planar, and possess a continuous ring of p-orbitals containing (4n+2) π-electrons. pharmaguideline.comquora.com In these five-membered rings, the four carbon atoms are sp² hybridized, each contributing one electron to the π-system. mbbcollege.in The heteroatom (oxygen in furan, sulfur in thiophene) is also sp² hybridized, contributing a lone pair of electrons to complete the aromatic sextet (n=1). mbbcollege.inyoutube.com Another lone pair on the heteroatom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system. mbbcollege.incitycollegekolkata.org

Despite both being aromatic, there is a clear hierarchy in their aromatic character, which is reflected in their resonance energies and chemical reactivity. The established order of aromaticity is Thiophene > Pyrrole (B145914) > Furan. pharmaguideline.com This trend is primarily governed by the electronegativity of the heteroatom. pharmaguideline.com Oxygen is more electronegative than sulfur, causing it to hold its lone pair more tightly. This reduces the efficiency of electron delocalization into the π-system, making furan less aromatic and more reactive than thiophene. mbbcollege.in The lower aromaticity of furan means it behaves more like a conjugated diene and is more prone to addition reactions. mbbcollege.in

The difference in aromatic stabilization is quantified by their resonance energies, which measure the extra stability gained by delocalization compared to a hypothetical localized structure.

HeterocycleHeteroatomElectronegativity (Pauling Scale)Resonance Energy (kcal/mol)
ThiopheneSulfur (S)2.5829
FuranOxygen (O)3.4416

Data sourced from multiple references, including resonance energies from reference mbbcollege.in.

Interplay of Electronic Effects Between the Furan and Thiophene Moieties in the Conjugated System

The interaction within this hybrid system is complex. Thiophene's greater aromatic stability and the lower electronegativity of sulfur mean it can better sustain the delocalized positive charge in the intermediate of an electrophilic substitution reaction compared to furan. mbbcollege.in Conversely, incorporating a furan ring into a π-conjugated system can significantly alter photophysical and charge transport properties. researchgate.net Studies on furan-thiophene hybrid systems have shown that furan substitution can lead to enhanced molecular planarity and strong fluorescence. rsc.org The combination of the electron-rich thiophene with the slightly less aromatic but still electron-donating furan creates a system with unique electronic and optical characteristics. Research on related systems has demonstrated that substituting a thiophene unit with a furan unit can increase hole mobility by over an order of magnitude, highlighting the significant impact of the heteroatom on charge transport properties. acs.org

Influence of the Methanol (B129727) Substituent on the Electronic Landscape and Reactivity

The hydroxymethyl group (-CH₂OH) attached to the C2 position of the thiophene ring acts as a substituent that modifies the electronic properties and reactivity of the molecule. This group influences the thiophene ring through a combination of inductive and resonance effects.

The oxygen atom of the hydroxyl group is highly electronegative and can withdraw electron density through the sigma bonds (a -I inductive effect). However, the lone pairs on the oxygen can also be donated towards the ring system, though this resonance effect (+R) is mediated through the adjacent methylene (B1212753) (-CH₂) group. The methylene group itself is a weak electron-donating group by induction (+I effect).

Conformational Analysis and Stereochemical Implications of the (5-Fur-2-ylthiophen-2-yl)methanol Structure

The three-dimensional structure of this compound is defined by the rotational freedom around the single bond connecting the furan and thiophene rings, as well as the bond connecting the methanol group to the thiophene ring.

The inter-ring bond allows for different conformations, primarily described by the dihedral angle (torsional angle) between the planes of the two rings. Computational studies on similar bi-heterocyclic systems, such as 2-(furan-2-yl)thiophene and alternating furan-thiophene oligomers, show a delicate balance between two opposing factors. olemiss.eduolemiss.edu A planar conformation (dihedral angle of 0° or 180°) maximizes π-conjugation between the rings, which is electronically favorable. However, this planarity can lead to steric repulsion between the hydrogen atoms at the C4 position of the furan and the C3 position of the thiophene (in the syn conformation) or other steric clashes. Consequently, the molecule is likely to adopt a non-planar, twisted conformation in its lowest energy state. olemiss.edu Studies on furan-thiophene hybrid systems have found that the most promising structures for electronic applications possess low relative energies, high rotational barriers, and relatively planar conformations. olemiss.eduolemiss.edu

Synthetic Pathways and Methodologies for 5 Fur 2 Ylthiophen 2 Yl Methanol and Analogues

Overview of Established Synthetic Routes for Furan-Thiophene Bridged Compounds

The construction of furan-thiophene bridged systems predominantly relies on palladium-catalyzed cross-coupling reactions. These methods have proven to be highly versatile for forming carbon-carbon bonds between aromatic heterocycles. The most established and widely utilized of these are the Suzuki-Miyaura and Stille coupling reactions. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions, the commercial availability of many boronic acids, and the generation of non-toxic inorganic byproducts. nih.gov For the synthesis of furan-thiophene systems, this would typically involve coupling a thienylboronic acid with a halogenated furan (B31954), or vice versa.

The Stille coupling utilizes an organotin reagent (organostannane) and an organohalide, also catalyzed by palladium. wikipedia.org Stille reactions are highly tolerant of a wide range of functional groups, and the organostannane reagents are often stable to air and moisture. psu.edu However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.org

In addition to these classical methods, direct C-H arylation has emerged as a powerful and atom-economical strategy. This approach avoids the pre-functionalization of one of the coupling partners (i.e., conversion to an organometallic reagent), instead directly coupling a C-H bond of one heterocycle with a halogenated partner. rsc.org

The following table provides a brief comparison of these key synthetic routes.

Reaction NameCoupling PartnersKey ReagentsAdvantagesDisadvantages
Suzuki-Miyaura Coupling Organoboron compound + OrganohalidePalladium catalyst, BaseMild conditions, Commercially available reagents, Non-toxic byproductsBoronic acids can be unstable
Stille Coupling Organostannane + OrganohalidePalladium catalystHigh functional group tolerance, Stable reagentsToxic tin reagents and byproducts
Direct C-H Arylation Heterocycle (C-H) + OrganohalidePalladium catalyst, Ligand, BaseAtom economical, Reduced synthetic stepsCan require specific directing groups, Selectivity can be an issue

Direct Synthetic Approaches to (5-Fur-2-ylthiophen-2-yl)methanol from Precursors

A direct and convergent approach to synthesizing this compound involves the coupling of a furan unit with a thiophene (B33073) unit, where one of the precursors already contains the hydroxymethyl or a protected form of this functional group. A plausible and efficient strategy is the Suzuki-Miyaura cross-coupling reaction.

One potential pathway involves the coupling of 5-formyl-2-thienylboronic acid with a 2-halofuran . The resulting 5-(furan-2-yl)thiophene-2-carbaldehyde (B1344655) can then be reduced to the target alcohol. Alternatively, 2-furylboronic acid can be coupled with 5-bromo-2-thiophenecarboxaldehyde . ntnu.nonih.gov The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation, typically achieved with high yield using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

A representative synthetic scheme is outlined below:

Scheme 1: Suzuki Coupling Approach to this compound

Step 1: Suzuki-Miyaura Coupling A mixture of 5-bromothiophene-2-carbaldehyde (B154028) (1 equivalent), 2-furylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated, often under an inert atmosphere. The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the product, 5-(furan-2-yl)thiophene-2-carbaldehyde, is isolated through standard workup and purification procedures.

Step 2: Reduction of the Aldehyde The isolated 5-(furan-2-yl)thiophene-2-carbaldehyde is dissolved in a protic solvent like methanol (B129727) or ethanol. Sodium borohydride is added portion-wise at a reduced temperature (e.g., 0 °C), and the reaction is allowed to proceed to room temperature. The reaction is quenched, and the final product, this compound, is isolated and purified.

The following table summarizes typical conditions for these transformations based on analogous reactions in the literature.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)
Suzuki Coupling 5-bromothiophene-2-carbaldehyde, 2-furylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O80-10070-90
Reduction 5-(furan-2-yl)thiophene-2-carbaldehydeNaBH₄Methanol0 to RT>90

Precursor Synthesis and Strategic Functional Group Transformations in the Furan-Thiophene Scaffold

The success of the synthetic strategies outlined above is contingent on the availability of suitably functionalized precursors.

Synthesis of Halogenated Precursors:

5-Bromothiophene-2-carbaldehyde: This key intermediate can be synthesized from 2-bromothiophene (B119243) via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). rsc.org

2-Bromo-5-formylfuran: The synthesis of this precursor can be more challenging due to the sensitivity of the furan ring. One approach involves the bromination of 2-methylfuran (B129897) followed by oxidation of the methyl group. Alternatively, direct bromination of furfural (B47365) can be achieved under specific conditions, though regioselectivity can be an issue.

Synthesis of Organometallic Precursors:

5-Formyl-2-furylboronic acid: This precursor can be prepared from 2-furaldehyde. The aldehyde is first protected, for example, as a diethyl acetal. The protected furan is then lithiated at the 5-position using a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by reaction with a trialkyl borate (B1201080) (e.g., triisopropyl borate) and subsequent acidic workup to deprotect the aldehyde and hydrolyze the borate ester. google.comgoogle.comsigmaaldrich.com

2-Tri-n-butylstannylfuran: For Stille coupling, this reagent can be prepared by lithiation of furan followed by quenching with tri-n-butyltin chloride.

Functional Group Interconversions: The transformation of a formyl group into a hydroxymethyl group is a critical step. While sodium borohydride is a common and effective reagent for this reduction, care must be taken to ensure chemoselectivity, especially if other reducible functional groups are present. Studies on the reduction of furan derivatives have shown that reagents like 2-phenylbenzimidazoline can selectively reduce conjugated double bonds while leaving other functional groups, including the furan ring itself, intact. nih.gov

Novel Methodologies for Constructing the Furan-Thiophene Linkage

Beyond the classical cross-coupling methods, newer synthetic strategies are being developed that offer potential advantages in terms of efficiency and environmental impact.

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation represents a highly atom-economical approach to forming the furan-thiophene bond. nih.gov This method can directly couple a C-H bond of one heterocycle (e.g., furan) with a halogenated partner (e.g., 2-bromothiophene-5-carbaldehyde). This strategy avoids the need to prepare an organometallic furan species, thus shortening the synthetic sequence. The regioselectivity of the C-H activation is a key challenge and often requires specific ligands and reaction conditions.

Catalyst-Transfer Polycondensation (CTP): While primarily used for synthesizing conjugated polymers, the principles of CTP can be applied to the synthesis of well-defined oligomers. acs.org This method involves a chain-growth mechanism where the catalyst moves along the growing chain. By controlling the stoichiometry of the monomers, it is possible to synthesize specific furan-thiophene oligomers. For instance, the polymerization of a thiophene-furan dimer could be controlled to produce trimers or tetramers containing the desired linkage. acs.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Strategies Towards this compound Derivatives

Regioselectivity: In cross-coupling reactions involving dihalogenated substrates, the relative reactivity of the different carbon-halogen bonds determines the regioselectivity. For example, in the coupling of 2,4-dibromothiophene, the C2 position is generally more reactive towards Suzuki coupling than the C4 position. nih.gov Similarly, in Stille couplings of 3,5-dibromo-2-pyrone, the reaction typically occurs at the more electron-deficient C3 position, although this selectivity can be reversed by the addition of Cu(I) salts. nih.govewha.ac.kr Careful choice of catalyst, ligands, and additives is therefore crucial for controlling the regiochemical outcome when synthesizing more complex, multi-substituted furan-thiophene derivatives.

Chemoselectivity: Chemoselectivity is a key consideration when functional groups are present on the heterocyclic precursors. The palladium catalysts used in cross-coupling reactions are generally tolerant of a wide range of functional groups, including aldehydes and alcohols. However, the choice of base and reaction conditions must be made carefully to avoid side reactions. For the final reduction step, a chemoselective reducing agent is necessary to convert the aldehyde to an alcohol without affecting the furan or thiophene rings. Sodium borohydride is generally suitable for this purpose, as it is a mild reducing agent that does not typically reduce the aromatic heterocyclic rings under standard conditions. nih.gov

Stereoselectivity: For the synthesis of this compound itself, there are no stereocenters. However, for derivatives with chiral centers, for example in a side chain, stereoselective synthetic methods would be required. This could involve the use of chiral catalysts or auxiliaries in the key bond-forming or functional group transformation steps.

Chemical Reactivity and Mechanistic Investigations of 5 Fur 2 Ylthiophen 2 Yl Methanol

Reactivity Patterns of the Furan (B31954) Ring within the Bi-heterocyclic System

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is characterized by its electron-rich nature. This is a consequence of the delocalization of one of the oxygen atom's lone pairs of electrons into the π-system of the ring. As a result, furan is significantly more reactive towards electrophiles than benzene. youtube.com In the context of (5-Fur-2-ylthiophen-2-yl)methanol, the furan ring is expected to be a primary site for electrophilic attack.

The general order of reactivity for five-membered aromatic heterocycles towards electrophilic substitution is pyrrole (B145914) > furan > thiophene (B33073). pharmaguideline.comslideshare.net This trend is governed by the electronegativity of the heteroatom and its ability to donate electron density to the ring. Oxygen, being more electronegative than sulfur, holds its lone pairs more tightly, making furan slightly less aromatic and more reactive than thiophene. pharmaguideline.com Therefore, in the bi-heterocyclic system of this compound, the furan ring is predicted to be the more reactive of the two aromatic moieties towards electrophiles.

The substitution pattern on the furan ring is predominantly at the C5 (α) position, which is adjacent to the oxygen atom. This preference is due to the greater stabilization of the cationic intermediate (the arenium ion) formed during electrophilic attack at this position, where the positive charge can be more effectively delocalized onto the oxygen atom through resonance. slideshare.netmdpi.com In this compound, the C5 position of the furan ring is already substituted with the thiophene group. Therefore, electrophilic attack on the furan ring would be directed to the available α-position (C2) or the β-positions (C3 and C4). The presence of the electron-donating thiophen-2-yl substituent at the C5 position is expected to further activate the furan ring towards electrophilic substitution.

Reactivity Patterns of the Thiophene Ring within the Bi-heterocyclic System

The thiophene ring, a sulfur-containing analogue of furan, is also an electron-rich aromatic system and readily undergoes electrophilic substitution. youtube.com While less reactive than furan, it is still significantly more reactive than benzene. The lower reactivity compared to furan is attributed to the better aromatic stabilization of thiophene, stemming from the lower electronegativity of sulfur and the ability of its 3p orbitals to participate in π-bonding. pharmaguideline.com

In this compound, the thiophene ring is substituted at the C2 position by the furan ring and at the C5 position by the hydroxymethyl group. Both of these substituents influence the reactivity of the thiophene ring. The furan-2-yl group, being an electron-rich heteroaromatic substituent, is expected to act as an activating group, increasing the electron density of the thiophene ring and making it more susceptible to electrophilic attack. The hydroxymethyl group is also generally considered to be an activating, ortho-para directing group in electrophilic aromatic substitution.

Given that the C2 and C5 positions are occupied, electrophilic substitution on the thiophene ring would be directed to the C3 or C4 positions. The combined electronic effects of the furan-2-yl and hydroxymethyl substituents would determine the precise regioselectivity of such reactions.

Transformations Involving the Methanol (B129727) Moiety and its Derivatives

The methanol group attached to the C5 position of the thiophene ring is a versatile functional group that can undergo a variety of transformations.

Oxidation: The primary alcohol of the methanol moiety can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. khanacademy.org For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to selectively oxidize the alcohol to the corresponding aldehyde, (5-fur-2-ylthiophen-2-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of the carboxylic acid, 5-(furan-2-yl)thiophene-2-carboxylic acid. matanginicollege.ac.inlibretexts.org

Esterification: The alcohol can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents under appropriate basic conditions would yield the corresponding ethers.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to give the corresponding halomethyl derivative.

Table 1: Potential Transformations of the Methanol Moiety

Reaction TypeReagent(s)Expected Product
Oxidation (to aldehyde)Pyridinium chlorochromate (PCC)(5-Fur-2-ylthiophen-2-yl)carbaldehyde
Oxidation (to carboxylic acid)Potassium permanganate (KMnO₄)5-(Furan-2-yl)thiophene-2-carboxylic acid
EsterificationAcetic anhydride (B1165640), pyridine (B92270)(5-Fur-2-ylthiophen-2-yl)methyl acetate (B1210297)
EtherificationMethyl iodide, sodium hydride2-(Methoxymethyl)-5-(furan-2-yl)thiophene
HalogenationThionyl chloride (SOCl₂)2-(Chloromethyl)-5-(furan-2-yl)thiophene

Electrophilic Aromatic Substitution Patterns on the Furan and Thiophene Rings

Electrophilic aromatic substitution is a key reaction class for both furan and thiophene. slideshare.net In the case of this compound, the regioselectivity of substitution will be determined by the combined directing effects of the substituents on each ring and the inherent relative reactivity of the two heterocycles.

As previously mentioned, the furan ring is generally more reactive than the thiophene ring. youtube.com Therefore, it is plausible that electrophilic substitution would preferentially occur on the furan ring. The 2-thienyl substituent at the C5 position of the furan is activating, and electrophilic attack would be expected at the vacant α-position (C2).

However, the thiophene ring is also activated by both the furan-2-yl group and the hydroxymethyl group. The hydroxymethyl group at C5 is an ortho-para director, which in this case corresponds to the C4 position. The furan-2-yl group at C2 is also activating. Therefore, electrophilic attack on the thiophene ring at the C3 or C4 positions is also possible. The precise outcome would likely depend on the specific electrophile and reaction conditions.

Common electrophilic substitution reactions include:

Nitration: Using reagents like nitric acid in acetic anhydride.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Acylation: Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst (though furan can be sensitive to strong Lewis acids).

Vilsmeier-Haack Reaction: Formylation using phosphorus oxychloride and dimethylformamide, which typically occurs at the most electron-rich position. thieme-connect.deorganic-chemistry.orgnih.gov For this compound, this reaction would likely occur on the furan ring at the C2 position.

Nucleophilic Reactions and Additions to the Bi-heterocyclic Core

Nucleophilic aromatic substitution is generally difficult for electron-rich heterocycles like furan and thiophene unless there is a strong electron-withdrawing group present on the ring to activate it towards nucleophilic attack. uoanbar.edu.iq In its ground state, this compound is unlikely to undergo direct nucleophilic substitution on the heterocyclic rings.

However, derivatives of the compound could be susceptible to nucleophilic attack. For example, if the hydroxymethyl group is converted to a good leaving group, such as a tosylate or a halide, it could be displaced by a nucleophile in an S_N2-type reaction.

Furthermore, if the heterocyclic rings are activated by the introduction of strong electron-wthdrawing groups (e.g., a nitro group) through electrophilic substitution, subsequent nucleophilic aromatic substitution could become feasible.

Ring-Opening and Ring-Closure Reactions Associated with the Heterocyclic Rings

Both furan and thiophene rings can undergo ring-opening reactions under certain conditions. Furan, being less aromatic, is more susceptible to ring-opening, particularly under acidic conditions which can lead to polymerization or the formation of 1,4-dicarbonyl compounds. matanginicollege.ac.in For this compound, treatment with strong acid could potentially lead to the opening of the furan ring.

Thiophene is more stable towards acids but can undergo desulfurization with ring-opening upon treatment with reagents like Raney nickel. pharmaguideline.com This would lead to the cleavage of the C-S bonds and the formation of a saturated alkyl chain.

Ring-closure reactions involving this molecule would likely require prior functionalization. For instance, if both the furan and thiophene rings were to be functionalized with appropriate groups, intramolecular cyclization could be envisioned to form more complex polycyclic systems.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves both the heterocyclic rings and the methanol moiety.

Oxidation:

Methanol Group: As discussed in section 4.3, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. khanacademy.orgrsc.org There are enzyme-catalyzed methods that can achieve the oxidation of hydroxymethylfurfural to the corresponding dicarboxylic acid, suggesting that similar biocatalytic approaches could be applied to this molecule. researchgate.net

Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and then to a sulfone (thiophene-1,1-dioxide) using peracids such as m-chloroperoxybenzoic acid (m-CPBA). matanginicollege.ac.in This transformation alters the electronic properties of the thiophene ring, making it a diene that can participate in Diels-Alder reactions.

Furan Ring: The furan ring is generally sensitive to strong oxidizing agents, which can lead to ring-opening or degradation.

Reduction:

Methanol Group: The hydroxymethyl group is already in a reduced state. Further reduction to a methyl group would be a challenging transformation requiring specific methodologies, such as a two-step process involving conversion to a halide followed by reductive dehalogenation.

Heterocyclic Rings: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C or PtO₂) can reduce the double bonds in both the furan and thiophene rings, leading to the corresponding saturated tetrahydrofuran (B95107) and tetrahydrothiophene (B86538) derivatives. Thiophene can also undergo reductive desulfurization with Raney nickel. pharmaguideline.com

Mechanistic Elucidation of Key Chemical Transformations

The chemical reactivity of this compound is intrinsically linked to the distinct electronic properties of its constituent furan and thiophene rings, as well as the versatile hydroxymethyl group. The furan moiety, being more electron-rich than thiophene, generally exhibits greater reactivity towards electrophiles. Conversely, the thiophene ring is more stable, particularly in acidic conditions. matanginicollege.ac.in The interplay of these characteristics dictates the mechanistic pathways of various reactions.

Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental reaction for many five-membered heterocyclic compounds. matanginicollege.ac.in For this compound, the position of electrophilic attack is influenced by the activating and directing effects of the substituent groups. Both the furan and thiophene rings are activated towards electrophilic attack, with the positions adjacent to the heteroatoms (α-positions) being the most favored sites. matanginicollege.ac.in

Computational studies on related systems, such as bis(trimethyltetrathiafulvalenyl) thiophene, have utilized Density Functional Theory (DFT) to determine reactive sites by analyzing molecular electrostatic potential (MEP) and HOMO-LUMO energy levels. scispace.com Similar computational approaches for this compound would likely predict that the unsubstituted α-position on the furan ring is the most susceptible to electrophilic attack due to its higher electron density compared to the thiophene ring.

Table 1: Predicted Reactivity for Electrophilic Substitution

Ring System Predicted Site of Attack Rationale
Furan C5' Higher electron density and activation by the hydroxymethyl group.

Nucleophilic Substitution Reactions

The hydroxymethyl group of this compound is a primary site for nucleophilic substitution reactions. These transformations can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized carbocation. This carbocation is delocalized over both the furan and thiophene rings, enhancing its stability and favoring an S_N1 pathway. The subsequent attack by a nucleophile can occur at the methylene (B1212753) carbon.

Conversely, under neutral or basic conditions with a strong nucleophile, an S_N2 mechanism may be favored. This involves a backside attack by the nucleophile on the carbon atom of the hydroxymethyl group, leading to inversion of configuration if the carbon were chiral.

A combined computational and experimental study on phenanthroline-catalyzed furanosylations highlighted the surprising reactivity differences between alcohols and thiols as nucleophiles, emphasizing the role of hydrogen bonding in controlling reactivity and selectivity. digitellinc.com

Oxidation Reactions

The oxidation of this compound can target either the hydroxymethyl group or the heterocyclic rings. Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents. The mechanism of such oxidations often involves the formation of an intermediate ester or the abstraction of a hydride ion.

The furan and thiophene rings themselves are also susceptible to oxidation, although thiophene is generally more resistant. Oxidation of thiophenes can lead to the formation of thiophene-1-oxides or thiophene-1,1-dioxides. researchgate.net The mechanism of furan oxidation is complex and can result in ring-opened products or rearranged structures. For instance, the oxidation of furans with singlet oxygen can lead to the formation of alkynes through dual C-C double-bond cleavage. grafiati.com

Table 2: Potential Oxidation Products and Mechanistic Considerations

Reagent Target Functional Group Potential Product(s) Mechanistic Notes
Mild Oxidants (e.g., PCC) Hydroxymethyl (5-Fur-2-ylthiophen-2-yl)carbaldehyde Involves formation of a chromate (B82759) ester intermediate.
Strong Oxidants (e.g., KMnO₄) Hydroxymethyl and/or Rings 5-(Furan-2-yl)thiophene-2-carboxylic acid, Ring-opened products Can lead to over-oxidation and ring cleavage.

Acid-Catalyzed Dehydration

In the presence of strong acids, this compound can undergo dehydration. The mechanism initiates with the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a stable carbocation. This carbocation can then be quenched by a nucleophile or lose a proton from an adjacent carbon to form a double bond, leading to the formation of a vinyl-substituted bifuran-thiophene derivative. Studies on the acid-catalyzed dehydration of fructose (B13574) to 5-(hydroxymethyl)furfural (HMF) have shown that the reaction proceeds through either cyclic or acyclic intermediates, highlighting the complexity of such transformations in the presence of furan rings. researchgate.net

Derivatization and Functionalization Strategies for 5 Fur 2 Ylthiophen 2 Yl Methanol

Synthesis of Ether and Ester Derivatives from the Methanol (B129727) Group

The primary alcohol functionality of (5-Fur-2-ylthiophen-2-yl)methanol is a prime target for derivatization, allowing for the synthesis of a wide array of ether and ester analogues. These modifications can significantly alter the compound's polarity, lipophilicity, and steric profile.

Etherification: The Williamson ether synthesis is a classic and effective method for converting the methanol to an ether. nih.govsigmaaldrich.combldpharm.com This SN2 reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide to form the desired ether. The use of NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common for this transformation. nih.govbldpharm.com

Esterification: Esters are readily prepared through several standard methods. One common approach is the reaction of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct.

Alternatively, the Mitsunobu reaction provides a powerful method for esterification under mild conditions, particularly when sensitive functional groups are present. sigmaaldrich.comresearchgate.net This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. sigmaaldrich.com A key advantage of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry if the alcohol is chiral. researchgate.net

Reaction Reagents Product Type Key Features
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)EtherForms alkoxide in situ; classic SN2 reaction. nih.gov
AcylationAcyl Chloride (RCOCl) or Anhydride (RCO)₂O, BaseEsterStandard, high-yielding esterification method.
Mitsunobu ReactionCarboxylic Acid (RCOOH), PPh₃, DEAD/DIADEsterMild conditions; predictable stereochemical inversion. sigmaaldrich.com

Introduction of Halogen Substituents onto the Heterocyclic Rings

Halogenation of the furan (B31954) and thiophene (B33073) rings introduces a synthetically versatile handle for further modifications, most notably for cross-coupling reactions. The regioselectivity of halogenation is dictated by the electronic properties of the heterocyclic rings and the directing effects of the substituents.

Both furan and thiophene are electron-rich aromatic systems that readily undergo electrophilic substitution. Thiophene is generally more stable than furan under acidic conditions. The hydroxymethyl group on the thiophene ring is an activating, ortho-, para-director. However, since the para-position (C5 of thiophene) is already substituted with the furan ring, electrophilic attack is directed to the ortho-position (C3 of thiophene). The furan ring is also highly activated, with a strong preference for substitution at the C5 position (alpha to the oxygen and adjacent to the thiophene).

Bromination: Bromination can be achieved using various reagents. N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride or DMF is a common choice for regioselective monobromination of activated heterocycles. Due to the high reactivity of the furan ring, selective bromination at its C5-position is expected under carefully controlled conditions (e.g., low temperature). To achieve bromination on the thiophene ring, particularly at the C3 position, the more reactive C5 position of the furan would likely need to be blocked or the reaction conditions carefully tuned.

An alternative strategy for controlled bromination involves a lithium-halogen exchange. This involves initial deprotonation at the most acidic C-H position (typically alpha to the heteroatom) with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a bromine source (e.g., Br₂ or C₂Br₂Cl₄). This method offers excellent regiocontrol.

Position Reagent Predicted Outcome Rationale
Furan C5NBS, low temp.5-Bromo-2-(5-(hydroxymethyl)thiophen-2-yl)furanHighest electron density and activation on the furan ring.
Thiophene C31. n-BuLi 2. Br₂2-(Furan-2-yl)-3-bromo-5-(hydroxymethyl)thiopheneDirected ortho-metalation followed by quenching.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation) on the Scaffold

The introduction of halogens onto the furan-thiophene scaffold opens the door to a vast array of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. Following the halogenation of the this compound scaffold, the resulting aryl bromide or iodide can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. For instance, a 5-bromofuryl derivative could be coupled with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ to yield a 5-phenylfuryl derivative.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the organohalide. Stille coupling is known for its tolerance of a wide range of functional groups and has been successfully applied to the synthesis of mixed furan/thiophene oligomers.

Alkylation: Direct C-H alkylation offers an alternative, more atom-economical approach. This can be achieved through a metalation-alkylation sequence, where the heterocycle is first deprotonated with a strong base (e.g., n-BuLi) followed by the addition of an alkyl halide. Ruthenium-catalyzed C-H alkylation has also been reported for thiophene-2-carbonyl derivatives, suggesting a potential route for functionalizing the C3-position of the thiophene ring in the target molecule.

Heterocycle Annulation and Formation of Fused Polycyclic Systems

Building additional rings onto the this compound framework leads to the creation of novel, fused polycyclic systems with unique electronic and topographical properties. A common strategy involves converting the hydroxymethyl group into a reactive handle for cyclization.

A plausible pathway begins with the oxidation of the primary alcohol to the corresponding aldehyde, (5-fur-2-ylthiophen-2-yl)carbaldehyde. This can be accomplished using mild oxidants like manganese dioxide (MnO₂) or Dess-Martin periodinane. The resulting aldehyde is a key intermediate for various annulation reactions.

Vilsmeier-Haack Reaction: This reaction can be used to formylate an electron-rich aromatic ring, but it can also be used to construct new heterocyclic rings. For example, reaction of an activated methyl group adjacent to a carbonyl can lead to cyclization.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. While the classic reaction involves a β-arylethylamine, variations exist. A related strategy could involve converting the aldehyde into an imine, which then undergoes an intramolecular electrophilic attack onto one of the heterocyclic rings to form a new fused nitrogen-containing ring system. The success of such a cyclization would depend on the nucleophilicity of the furan or thiophene ring and the specific reaction conditions employed.

Preparation of Chiral Analogues and Stereoselective Synthesis Approaches

The carbon atom of the methanol group in this compound is prochiral. Therefore, the synthesis of enantiomerically pure analogues is a key objective for applications where chirality is critical, such as in pharmacology.

Asymmetric Synthesis: The most direct route to a single enantiomer is through the asymmetric reduction of the corresponding aldehyde, (5-fur-2-ylthiophen-2-yl)carbaldehyde. This can be achieved using various chiral reducing agents or catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

Enzymatic Kinetic Resolution: An alternative and widely used method is the kinetic resolution of the racemic alcohol. This technique utilizes enzymes, typically lipases, that selectively acylate one enantiomer of the alcohol at a much faster rate than the other. For example, reacting racemic this compound with an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B) can yield one enantiomer as the acetate ester and the other as the unreacted alcohol, which can then be separated chromatographically.

Advanced Spectroscopic and Structural Characterization of 5 Fur 2 Ylthiophen 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

¹H NMR Spectroscopy: The proton NMR spectrum of (5-Fur-2-ylthiophen-2-yl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons on the furan (B31954) and thiophene (B33073) rings, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The protons on the furan and thiophene rings would appear in the aromatic region (typically δ 6.0-8.0 ppm). The chemical shifts would be influenced by the electronic effects of the heteroatoms and the substitution pattern. The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

For a comparative perspective, the ¹H NMR spectrum of a similar compound, (5-methyl-2-furyl)methanol, shows signals for the furan ring protons around δ 6.1 and 5.9 ppm, the methylene protons at δ 4.5 ppm, and the methyl protons at δ 2.3 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbons of the furan and thiophene rings would resonate in the downfield region (δ 100-160 ppm) due to their aromaticity and the influence of the electronegative oxygen and sulfur atoms. The carbon of the methylene group (-CH₂OH) would appear at a higher field, typically around δ 60-65 ppm.

2D NMR Techniques (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons, confirming the connectivity of protons within the furan and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for establishing the connectivity between the furan and thiophene rings, as well as the attachment of the hydroxymethyl group to the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for furan and thiophene derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan H-3'/H-4' 6.4 - 6.6 110 - 112
Furan H-5' 7.4 - 7.6 142 - 144
Thiophene H-3 7.0 - 7.2 124 - 126
Thiophene H-4 7.2 - 7.4 127 - 129
-CH₂OH 4.7 - 4.9 58 - 62
-OH Variable -
Furan C-2' - 150 - 155
Furan C-3' - 108 - 110
Furan C-4' - 111 - 113
Furan C-5' - 143 - 145
Thiophene C-2 - 145 - 150
Thiophene C-3 - 123 - 125
Thiophene C-4 - 126 - 128
Thiophene C-5 - 138 - 142

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

For this compound (C₉H₈O₂S), the calculated exact mass is approximately 180.0296 g/mol . HRMS would be able to confirm this molecular formula with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The stability of the resulting furan- and thiophene-containing cations would influence the fragmentation pathways. Common fragmentation patterns for alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom. rsc.org The presence of the aromatic rings would lead to the formation of stable resonance-stabilized fragment ions. For instance, the cleavage of the C-C bond between the thiophene ring and the methylene group could lead to a stable thienyl- or furyl-thienyl cation.

A related compound, (5-thiophen-2-ylthiophen-2-yl)methanol, has a calculated molecular weight of 196.3 g/mol . nih.gov

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

m/z Possible Fragment Description
180 [C₉H₈O₂S]⁺ Molecular Ion
179 [C₉H₇O₂S]⁺ Loss of H radical
163 [C₉H₇OS]⁺ Loss of OH radical
151 [C₈H₇OS]⁺ Loss of CHO group
149 [C₉H₅O₂S]⁺ Loss of CH₂OH radical
121 [C₇H₅S]⁺ Thienyl fragment
111 [C₅H₃OS]⁺ Furyl-thienyl fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear around 3100 cm⁻¹. tandfonline.com The C=C stretching vibrations of the furan and thiophene rings are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be observed around 1050-1150 cm⁻¹. The characteristic C-S stretching vibration of the thiophene ring is typically found in the 600-800 cm⁻¹ range. tandfonline.com For comparison, the IR spectrum of (5-methyl-2-furyl)methanol shows characteristic absorptions for the hydroxyl and furan ring vibrations. tandfonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric vibrations of the furan and thiophene rings would be particularly Raman active. The C-S stretching vibration would also be observable.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
-OH 3200-3600 (broad) 3200-3600 (weak) O-H stretch
Aromatic C-H ~3100 ~3100 C-H stretch
Aliphatic C-H 2850-2960 2850-2960 C-H stretch
C=C (aromatic) 1400-1600 1400-1600 (strong) Ring stretching
C-O 1050-1150 1050-1150 C-O stretch
C-S 600-800 600-800 C-S stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The furan and thiophene rings in this compound constitute a conjugated system, which is expected to give rise to characteristic absorption bands in the UV region.

The electronic spectrum is expected to be dominated by π → π* transitions. fiveable.me The conjugation between the furan and thiophene rings will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum compared to the individual furan and thiophene chromophores. The position and intensity of the absorption bands would be sensitive to the solvent polarity. In general, furan is less aromatic than thiophene, and this difference in aromaticity can influence the electronic properties of the combined system. pharmaguideline.com

For similar furan-substituted thiophene oligomers, absorption maxima are observed in the UV region, and the specific wavelength is dependent on the extent of conjugation. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Effect of Conjugation
π → π* 250 - 350 Bathochromic shift due to extended conjugation between furan and thiophene rings.
n → π* Weaker and potentially overlapping with π → π* transitions. May be observed as a shoulder on the main absorption band.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available in the searched literature, studies on related molecules like 2,2'-bithiophene (B32781) and furan-substituted thiophene oligomers provide valuable insights. nih.govnih.gov The key conformational feature of this compound would be the dihedral angle between the furan and thiophene rings. In the solid state, the molecule is likely to adopt a relatively planar conformation to maximize π-conjugation, although crystal packing forces can influence this. The hydroxymethyl group would also have a preferred orientation relative to the thiophene ring. Intermolecular hydrogen bonding involving the hydroxyl group is expected to play a significant role in the crystal packing.

Studies on furan-substituted thiophene/phenylene co-oligomers have shown that the incorporation of a furan ring can lead to improved molecular planarity. nih.govrsc.org

Table 5: Predicted Crystallographic Parameters for this compound (Based on analysis of similar structures)

Parameter Predicted Value/Observation
Crystal System Likely monoclinic or orthorhombic
Space Group Dependent on packing and symmetry
Inter-ring Dihedral Angle Expected to be relatively small to favor conjugation
Key Bond Lengths Consistent with aromatic C-C, C-O, and C-S bonds
Intermolecular Interactions Hydrogen bonding via the -OH group, π-π stacking

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. wikipedia.orglibretexts.org

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical properties, and its CD and ORD spectra would be silent.

However, if a chiral center were introduced into the molecule, for example, by derivatization of the hydroxymethyl group with a chiral auxiliary or if the molecule were part of a larger chiral system, then chiroptical spectroscopy would become a valuable tool. For instance, studies on chiral polythiophenes have shown that CD spectroscopy can provide information about the helical structure of the polymer backbone in solution. tandfonline.comnih.gov In such a hypothetical chiral derivative of this compound, the Cotton effects observed in the CD or ORD spectrum would correspond to the electronic transitions of the furan-thiophene chromophore and could be used to determine the enantiomeric excess and absolute configuration of the molecule.

Computational and Theoretical Investigations of 5 Fur 2 Ylthiophen 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's stability and reactivity. researchgate.netsigmaaldrich.comarxiv.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. For furan-thiophene oligomers, the HOMO-LUMO gap has been shown to decrease with increasing chain length, indicating enhanced conductivity. nih.gov

Table 1: Calculated Electronic Properties of Thiophene-Furan Oligomers Note: This data is for analogous compounds and provides an estimation of the electronic properties of (5-Fur-2-ylthiophen-2-yl)methanol.

OligomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)
Thiophene (B33073) (T)-6.8-0.95.9~7.0
Furan (B31954) (F)-7.2-0.56.7~7.0
Thiophene-Furan (TF)-6.5-1.55.0~7.0
Thiophene-Thiophene (TT)-6.2-1.84.4~7.0

Data sourced from theoretical studies on thiophene-furan oligomers. nih.gov

These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. The presence of the electron-donating hydroxyl group in this compound is expected to influence the electron density distribution and reactivity of the heterocyclic system.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction and determine its feasibility and kinetics.

For a molecule like this compound, DFT can be used to study various reactions, including its synthesis, oxidation, and participation in coupling reactions. For instance, the synthesis of similar bi-heterocyclic compounds often involves cross-coupling reactions, and DFT can help in understanding the catalytic cycle of these processes.

Table 2: Representative Calculated Activation Barriers for Reactions of Thiophene Derivatives Note: This data is illustrative and based on studies of analogous thiophene compounds.

Reaction TypeReactantProductActivation Energy (kcal/mol)
Electrophilic SubstitutionThiophene + NO2+2-Nitrothiophene~15-20
Diels-Alder ReactionFuran + Maleic Anhydride (B1165640)Exo-adduct~20-25
C-H Arylation2,2'-Bithiophene (B32781) + Aryl HalideArylated Bithiophene~25-30

Activation energies are approximate values from general DFT studies on heterocyclic reactions.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of flexible molecules and their interactions with their environment.

For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the furan and thiophene rings, as well as the rotation of the hydroxymethyl group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. In the case of 2,2'-bithiophene, it is known to exist as a mixture of cis-like and trans-like planar structures. epstem.net Theoretical studies on thiophene-furan oligomers have shown that while furan-furan and furan-thiophene linkages tend to be planar, thiophene-thiophene linkages exhibit a torsion angle of approximately 150 degrees. nih.gov

MD simulations are also crucial for studying intermolecular interactions, such as hydrogen bonding and π-π stacking. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. These interactions are critical in determining the bulk properties of the material, such as its melting point and solubility.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govacs.org

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. researchgate.net For furan and thiophene derivatives, the chemical shifts are sensitive to the electronic environment and the substitution pattern on the rings. rsc.orgnih.govjuniperpublishers.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Furan and Thiophene Rings Note: These are typical chemical shift ranges for unsubstituted furan and thiophene and will be influenced by the substituent in this compound.

AtomFuran (ppm)Thiophene (ppm)
C2/C5142.8125.6
C3/C4109.6127.3

Data sourced from experimental and computational NMR studies of furan and thiophene. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For π-conjugated systems like this compound, the lowest energy absorption in the UV-Vis spectrum typically corresponds to the HOMO-LUMO transition. Theoretical calculations on thiophene-furan oligomers have shown that the first optical transitions are around 3 eV for tetramers. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies (in context of biological applications)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Thiophene and furan derivatives are known to exhibit a wide range of biological activities, including anticancer properties. acs.orgnih.govnih.govrsc.org Molecular docking studies have been performed on various thiophene-based compounds to investigate their binding to cancer-related proteins such as cyclin-dependent kinase 2 (CDK2) and the BCL-2 family of proteins. acs.orgnih.gov

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. The docking results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. For example, the hydroxyl group could form a crucial hydrogen bond with an amino acid residue, while the aromatic rings could engage in π-π stacking interactions.

Table 4: Representative Docking Scores of Thiophene Derivatives against Cancer-Related Proteins Note: This data is for analogous compounds and illustrates the potential for this compound to interact with biological targets.

CompoundProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Thiophene Derivative 8CDK2-Lys33
Thiazole-Thiophene 4bBCL-2 (2W3L)-6.3-
Thiazole-Thiophene 13aBCL-2 (2W3L)-5.2-
Spiro-indolin-oxadiazole 11bCarbonic Anhydrase IX-5.58-

Data sourced from molecular docking studies on various thiophene derivatives. acs.orgnih.gov

These in silico studies can guide the synthesis of more potent and selective analogs of this compound for specific biological applications.

Exploration of Advanced Applications and Functional Materials Derived from 5 Fur 2 Ylthiophen 2 Yl Methanol

Applications in Organic Electronics and Optoelectronic Devices

The furan-thiophene backbone of (5-Fur-2-ylthiophen-2-yl)methanol provides a foundation for the development of novel organic semiconductors. Furan (B31954) and thiophene (B33073) are well-known components in conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govuark.edu The combination of both heterocycles in one molecule can lead to materials with tailored electronic properties. Furan, being more electron-rich than thiophene, can influence the HOMO and LUMO energy levels of the resulting materials, which is crucial for their performance in electronic devices. mbbcollege.in

The methanol (B129727) group on the thiophene ring offers a reactive site for further functionalization or polymerization, allowing for the synthesis of larger, more complex structures with enhanced electronic delocalization. For instance, oligomers and polymers derived from this compound could exhibit liquid crystalline properties, which are beneficial for creating highly ordered thin films for improved charge transport in OFETs. researchgate.net

Research on related furan-thiophene copolymers has demonstrated their potential in organic electronics. These materials can be synthesized via electrochemical polymerization, and their properties can be tuned by varying the monomer feed ratio. researchgate.net Similarly, alternating furan-thiophene copolymers have been synthesized through catalyst-transfer polycondensation, confirming that furan-based monomers can undergo chain-growth polymerization to yield materials for electronic applications. nih.govacs.org

Below is a table summarizing the potential optoelectronic applications of materials derived from the this compound scaffold, based on the properties of related furan-thiophene compounds.

Application AreaPotential Role of this compound DerivativesKey Properties and Research Findings
Organic Field-Effect Transistors (OFETs) As the active semiconductor layer.Furan-thiophene structures can form ordered molecular packing, facilitating efficient charge transport. The methanol group allows for the creation of polymers with enhanced processability.
Organic Light-Emitting Diodes (OLEDs) As emissive materials or host materials in the emissive layer.The conjugated furan-thiophene system can be designed to emit light in the visible spectrum. Thiophene-based fluorophores are known for their tunable emission and high fluorescence quantum yields. researchgate.net
Organic Photovoltaics (OPVs) As donor or acceptor materials in the active layer.The electronic properties of furan-thiophene materials can be tuned to match the energy levels required for efficient charge separation at the donor-acceptor interface.

Role in Polymer Chemistry and Macromolecular Synthesis

The presence of the methanol group makes this compound a valuable monomer for macromolecular synthesis. This hydroxyl functionality can be readily converted into other reactive groups, such as esters, ethers, or halides, or it can directly participate in condensation polymerization reactions to form polyesters or polyethers.

The resulting polymers would incorporate the furan-thiophene moiety into their backbone, leading to materials with interesting thermal, mechanical, and electronic properties. For example, the incorporation of these rigid heterocyclic units can enhance the thermal stability of the polymer.

Furthermore, the furan ring itself can participate in Diels-Alder reactions, opening up possibilities for creating cross-linked or network polymers. This reversible reaction could be exploited to develop self-healing or recyclable materials.

A study on the synthesis of polyfuran and thiophene-furan alternating copolymers demonstrated that furan-containing monomers can be effectively polymerized using catalyst-transfer polycondensation. nih.govacs.org This method allows for the synthesis of regioregular polymers with controlled molecular weights and low dispersities, which is crucial for achieving predictable material properties.

The table below outlines potential polymerization pathways and the resulting polymer types for this compound.

Polymerization MethodReactive GroupResulting Polymer TypePotential Properties
Condensation Polymerization Methanol group (or its derivatives)Polyesters, PolyethersEnhanced thermal stability, specific optical and electronic properties.
Ring-Opening Metathesis Polymerization (ROMP) If the furan or thiophene ring is appropriately functionalizedPolyolefins with heterocyclic pendantsTunable mechanical and electronic properties.
Diels-Alder Cycloaddition Furan ringCross-linked networksThermally reversible materials, potential for self-healing applications.

Potential in Material Science for Smart Materials and Responsive Systems

"Smart materials" or "responsive systems" are materials that change their properties in response to external stimuli such as light, heat, or mechanical stress. The furan-thiophene scaffold is a promising platform for designing such materials.

Difluoroboron β-diketonate compounds containing furan and thiophene heterocycles have been shown to exhibit mechanochromic luminescence, where their emission color changes in response to mechanical force. rsc.orgrsc.org This property is attributed to the transition between crystalline and amorphous states. Derivatives of this compound could be designed to exhibit similar stimuli-responsive behavior.

Furthermore, the incorporation of furan-thiophene units into polymer backbones can lead to materials with tunable liquid crystalline phases. These phases can be sensitive to temperature and electric fields, making them suitable for applications in sensors and displays.

The table below summarizes the potential stimuli-responsive properties of materials derived from this compound.

StimulusPotential ResponseUnderlying MechanismPotential Application
Mechanical Force Change in fluorescence color (Mechanochromism)Transition between crystalline and amorphous states.Stress sensors, security inks.
Temperature Change in optical properties or phase transitionAlteration of molecular packing or liquid crystalline phase.Thermometers, thermal sensors.
Light Reversible isomerization or cycloadditionPhotochromism or Diels-Alder reaction of the furan ring.Optical data storage, photoswitches.

Applications in Chemo-sensing and Molecular Recognition Systems

The electron-rich nature of the furan and thiophene rings, combined with the potential for functionalization at the methanol group, makes this compound a versatile building block for chemosensors. These sensors can be designed to detect specific ions or molecules through changes in their optical or electronic properties.

Fluorescent chemosensors based on thiophene derivatives have been developed for the detection of various metal ions. dtu.dk The furan-thiophene scaffold can be functionalized with specific binding sites (receptors) for target analytes. Upon binding, the electronic structure of the molecule is perturbed, leading to a change in its fluorescence emission, which can be easily detected. For example, thiophene-based fluorescent sensors have been developed for the detection of toxic Au³⁺ ions in real samples. dtu.dk

Molecular rotors are a class of fluorescent probes whose emission is sensitive to the viscosity of their microenvironment. Thiophene-extended nucleosides have been shown to act as molecular rotors, providing a fluorescent signal in response to changes in viscosity or upon binding to biomolecules. nih.gov The this compound framework could be incorporated into similar designs for sensing applications in biological systems.

The table below outlines the potential of this compound derivatives in chemosensing.

AnalyteSensing MechanismSignal Output
Metal Ions Chelation-induced change in electronic structure.Change in fluorescence intensity or color (colorimetric).
Anions Host-guest interaction with a functionalized receptor.Change in absorption or emission spectra.
Biomolecules Binding-induced restriction of molecular rotation."Turn-on" fluorescence (molecular rotor).

Catalytic Applications and Ligand Design for Organometallic Complexes

The furan and thiophene moieties in this compound contain heteroatoms with lone pairs of electrons that can coordinate to metal centers, making this compound and its derivatives attractive as ligands in organometallic chemistry and catalysis. The methanol group provides an additional coordination site or a handle for attaching the ligand to a solid support.

Transition metal complexes with ligands containing main group elements like sulfur (from thiophene) can exhibit unique catalytic activities. nih.gov These ligands can act as strong σ-donors, influencing the electronic properties of the metal center and promoting specific catalytic transformations.

Palladium complexes with N-heterocyclic carbene (NHC) ligands have been successfully used for the direct arylation of furan and thiophene derivatives, demonstrating the catalytic relevance of these heterocycles. acs.org The this compound scaffold could be used to design novel ligands for such cross-coupling reactions, which are fundamental in organic synthesis.

Furthermore, transition metal complexes of pyridinyl alcohols have been shown to be effective catalysts for various organic reactions, including olefin metathesis and epoxidation. nih.gov The combination of a heterocyclic ring and an alcohol functionality in this compound presents an analogous structural motif for the design of new catalysts.

The table below summarizes the potential catalytic applications of organometallic complexes derived from this compound.

Catalytic ReactionMetal CenterRole of the Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck) Palladium, NickelStabilizing the metal center and influencing its reactivity and selectivity.
Olefin Metathesis Ruthenium, TungstenControlling the activity and stability of the catalyst.
Oxidation/Reduction Reactions Various transition metalsCreating a specific coordination environment around the metal to facilitate the desired transformation.

Medicinal Chemistry and Biological Activity of 5 Fur 2 Ylthiophen 2 Yl Methanol Scaffolds

Design and Synthesis of Bioactive Analogues for Pharmaceutical Research

The design of bioactive analogues of (5-fur-2-ylthiophen-2-yl)methanol would likely draw inspiration from known drugs and biologically active molecules containing furan (B31954) and thiophene (B33073) rings. The synthesis of such analogues can be achieved through various established organic chemistry methods. For instance, the core this compound structure can be synthesized, and then the methanol (B129727) group can be modified, or the furan and thiophene rings can be further substituted.

One common synthetic strategy involves the coupling of pre-functionalized furan and thiophene building blocks. For example, a Suzuki or Stille coupling reaction could be employed to connect a furan boronic acid or stannane (B1208499) with a thiophene halide, followed by functional group manipulation to introduce the methanol moiety. The synthesis of related di(thiophen-2-yl)alkane diones has been achieved through the reaction of thiophene with diacyl chlorides. nih.gov Similarly, the synthesis of 1,6-di(furan-2-yl)hexane-1,6-dione has been reported using furan and adipoyl chloride. nih.gov These methods could potentially be adapted for the synthesis of the this compound scaffold.

The synthesis of derivatives could involve reactions of the methanol group, such as esterification or etherification, to produce a library of compounds for biological screening. Additionally, electrophilic aromatic substitution reactions on the furan or thiophene rings could introduce various substituents to explore the structure-activity relationship. The synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives has been accomplished by reacting 2,3-dimercapto-1-propanol with substituted benzaldehydes, showcasing a method for creating libraries of alcohol-containing heterocyclic compounds. nih.gov

Table 1: Potential Synthetic Strategies for this compound Analogues

Reaction TypeDescriptionPotential Application
Suzuki CouplingPalladium-catalyzed cross-coupling of a boronic acid with a halide.Coupling of a furan boronic acid with a thiophene halide to form the core scaffold.
Stille CouplingPalladium-catalyzed cross-coupling of an organostannane with an organohalide.An alternative to Suzuki coupling for forming the furan-thiophene bond.
Friedel-Crafts AcylationAcylation of an aromatic ring in the presence of a Lewis acid catalyst.Introduction of acyl groups onto the furan or thiophene rings, which can be further modified.
Vilsmeier-Haack ReactionFormulation of activated aromatic rings using a phosphorus oxychloride and a formamide.Introduction of formyl groups for further functionalization. mdpi.com
Wittig ReactionReaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.Can be used to introduce vinyl groups, as demonstrated in the synthesis of 5-hydroxymethyl-2-vinylfuran. mdpi.com
Reduction of Aldehydes/KetonesConversion of carbonyl compounds to alcohols using reducing agents like sodium borohydride (B1222165).Reduction of a formyl or acetyl group on the scaffold to the corresponding methanol.
Esterification/EtherificationReaction of the methanol group with carboxylic acids or alkyl halides.Creation of a library of ester and ether derivatives for SAR studies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, SAR studies would involve systematically modifying the structure and assessing the impact on a specific biological endpoint.

Key areas for modification would include:

The Methanol Group: The hydroxyl group can be a key interaction point with biological targets through hydrogen bonding. Esterification or etherification of this group would probe the importance of this hydrogen bonding capability and could also influence the compound's lipophilicity and metabolic stability.

The Linkage between the Rings: The relative orientation of the furan and thiophene rings could also play a role in biological activity.

A review of YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, highlights the importance of the hydroxymethyl group for its biological activity as a soluble guanylate cyclase stimulator. nih.gov SAR studies on YC-1 derivatives have led to the development of clinical drugs, underscoring the value of such investigations. nih.gov

Table 2: Hypothetical SAR Insights for this compound Derivatives

ModificationPotential Impact on ActivityRationale
Esterification of MethanolIncrease or decreaseAlters lipophilicity and hydrogen bonding capacity.
Etherification of MethanolIncrease or decreaseModifies steric bulk and hydrogen bonding potential.
Introduction of Electron-Withdrawing Groups on RingsModulate activityAlters the electronic properties of the scaffold.
Introduction of Electron-Donating Groups on RingsModulate activityAlters the electronic properties of the scaffold.
Variation of Substituent PositionInfluence binding affinityThe spatial arrangement of functional groups is critical for receptor interaction.

Investigation of Specific Biological Targets and Receptor Interactions

Given the structural motifs present in this compound, several biological targets could be of interest. Thiophene-containing compounds have shown a wide range of biological activities, including antifungal and anticancer properties. nih.govnih.gov Furan-containing compounds are also known for their diverse pharmacological effects.

For instance, derivatives of (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol have been investigated for their antimicrobial and anticancer activities. These compounds were found to be active against bacteria like Staphylococcus aureus and Escherichia coli and showed promise against human breast cancer cells by inducing apoptosis. The mechanism of action is believed to involve interaction with specific enzymes and receptors.

The this compound scaffold could be investigated for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.gov Derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol have shown potent tyrosinase inhibitory activity. nih.gov

Computational docking studies could be employed to predict the binding modes of this compound derivatives with various biological targets, helping to rationalize observed SAR and guide the design of more potent analogues.

Prodrug Strategies Based on the Methanol Functionality for Enhanced Bioavailability

The methanol functionality in the this compound scaffold provides a convenient handle for the implementation of prodrug strategies. Prodrugs are inactive or less active molecules that are converted to the active parent drug in vivo. This approach can be used to improve physicochemical properties such as solubility and permeability, leading to enhanced bioavailability. mdpi.com

The hydroxyl group can be esterified to create more lipophilic prodrugs that can more easily cross cell membranes. mdpi.com These ester prodrugs would then be hydrolyzed by esterases in the body to release the active parent alcohol. This strategy has been successfully applied to various drugs to improve their oral absorption.

Another approach could be the use of a 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system. rsc.org In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced, triggering the release of the active drug. rsc.org While this specific strategy involves incorporating a nitro group, the underlying principle of using the methanol group as a point of attachment for a trigger moiety is applicable.

Role in Natural Product Synthesis and as a Scaffold for Mimicking Bioactive Molecules

Furan and thiophene rings are present in a variety of natural products with interesting biological activities. The this compound scaffold could serve as a key building block in the total synthesis of such natural products or as a template for designing simplified analogues that retain the desired biological activity.

For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are valuable chiral building blocks for the stereoselective synthesis of various natural terpenes. mdpi.com Similarly, the this compound scaffold, with its defined stereochemistry if applicable, could be a precursor for more complex molecules. The synthesis of furan natural products isolated from Trichogonia prancii highlights the importance of furanmethanol derivatives as synthetic intermediates. researchgate.net

The structural rigidity and defined spatial orientation of the furan and thiophene rings in this scaffold make it an attractive framework for mimicking the pharmacophoric features of more complex bioactive molecules. By strategically placing substituents on the rings and modifying the methanol group, it may be possible to create mimics of natural products that are easier to synthesize and have improved pharmacological properties.

Conclusion and Future Outlook in 5 Fur 2 Ylthiophen 2 Yl Methanol Research

Summary of Key Research Findings and Current Status

Direct and extensive research on (5-Fur-2-ylthiophen-2-yl)methanol is not yet widely published in peer-reviewed literature. Its current status is primarily that of a commercially available synthetic reagent. spectrochem.in However, the foundational understanding of its constituent parts—furan (B31954) and thiophene (B33073)—provides a strong basis for predicting its potential chemical behavior and applications.

Research on hybrid oligomers containing both furan and thiophene rings is more established. Studies show that the combination of these two heterocycles can synergistically enhance properties for optoelectronic devices. acs.org Hybrid systems can offer improvements in structural and electronic characteristics like charge transport, solubility, and solid-state packing. mst.edunsf.gov Computational analyses of simple furan-thiophene oligomers, such as 2-(2-thienyl)furan, reveal specific torsional profiles and rotational energy barriers that fall between those of their homogeneous counterparts, 2,2'-bifuran (B1329537) and 2,2'-bithiophene (B32781). nih.govmst.edu This suggests that the specific arrangement in this compound will endow it with a unique conformational and electronic character. The reactivity of furan and thiophene rings is well-documented; furan is highly reactive and versatile, capable of acting as a diene in cycloaddition reactions, while thiophene is noted for its stability and propensity for electrophilic substitution. nih.govacs.org The presence of the hydroxymethyl (-CH₂OH) group adds a crucial site for further chemical modification, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid, greatly expanding its synthetic potential.

Unexplored Avenues and Emerging Research Trends

The future of this compound research is rich with unexplored possibilities, primarily centered on leveraging its hybrid heterocyclic structure and functional handle.

Materials Science: A major emerging trend is the development of novel π-conjugated organic molecules for electronics. acs.org An unexplored avenue for this compound is its use as a monomer or building block for creating larger, well-defined oligomers and polymers. Research could focus on synthesizing polymers from this monomer and investigating their properties, such as conductivity, photoluminescence, and charge mobility. nsf.gov The presence of both an electron-rich furan and a polarizable thiophene could lead to materials with tunable band gaps and improved charge-carrying capabilities. acs.orgmst.edu Furthermore, its photochromic potential could be explored by designing derivatives that undergo reversible light-induced transformations. acs.org

Medicinal Chemistry: Thiophene and furan scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govnih.gov this compound represents a novel, unexplored scaffold. Future work should involve synthesizing a library of derivatives by modifying the methanol (B129727) group and the heterocyclic rings to screen for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. nih.govmdpi.com For example, new ester or ether derivatives could be evaluated for their inhibitory activity against key enzymes like tyrosinase or for their potential as bactericidal agents. nih.govnih.gov

Catalysis: The hydroxymethyl group, in conjunction with the heterocyclic rings, could serve as a ligand for metal catalysts. Research could explore the synthesis of coordination complexes involving this compound and various transition metals, and then test their efficacy in catalyzing organic transformations.

Challenges and Opportunities in the Field of this compound Chemistry

Challenges:

Synthetic Selectivity: A primary challenge will be achieving regioselectivity during the functionalization of the heterocyclic rings. Furan and thiophene have different reactivities towards electrophiles, and controlling substitution patterns to create specific isomers will require careful optimization of reaction conditions. nih.govnumberanalytics.com

Stability: Furan-containing compounds can be sensitive to acidic conditions, light, and air, which can complicate synthesis, purification, and long-term storage of derivatives. acs.org The stability of polymers derived from this monomer would also need thorough investigation, especially under operational conditions for electronic devices.

Solubility: Similar to other π-conjugated systems, larger oligomers or polymers derived from this compound may suffer from poor solubility, hindering their processing and characterization. mst.edu

Opportunities:

Molecular Diversity: The compound is a trifunctional scaffold (furan, thiophene, methanol), offering vast opportunities for creating diverse molecular libraries for high-throughput screening in drug discovery and materials science. numberanalytics.com Metal-catalyzed cross-coupling reactions can be used to append various groups to the rings, while the methanol group allows for a different set of chemical transformations. nih.gov

Tunable Properties: The unique electronic interplay between the furan and thiophene rings presents a significant opportunity. By systematically modifying the structure, researchers can fine-tune the electronic and optical properties (e.g., HOMO-LUMO gap, absorption/emission spectra) for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.orgacs.org

Bioisosterism: In medicinal chemistry, the furan-thiophene core can be explored as a bioisostere of other common bicyclic systems (like indole (B1671886) or benzofuran), potentially leading to compounds with improved potency, selectivity, or metabolic profiles. nih.gov

Interdisciplinary Perspectives and Future Collaborative Research Directions

The full potential of this compound can only be unlocked through interdisciplinary collaboration.

Synthetic Chemistry & Materials Science: Organic chemists can focus on developing efficient and scalable syntheses of the monomer and its derivatives, as well as controlled polymerization methods. acs.orgmdpi.com Materials scientists can then characterize the resulting materials' physical and electronic properties, providing feedback for the rational design of next-generation molecules with enhanced performance in electronic devices.

Computational & Experimental Chemistry: Collaboration between theoretical chemists and experimentalists will be crucial. Density Functional Theory (DFT) and other computational methods can predict the structural, electronic, and optical properties of designed derivatives, guiding synthetic efforts toward the most promising candidates. acs.orgnsf.govnih.gov Experimental validation would then confirm and refine these theoretical models.

Medicinal Chemistry & Chemical Biology: Synthetic chemists can create libraries of this compound derivatives, which can then be evaluated by chemical biologists and pharmacologists for their biological activity and mechanism of action. nih.govmdpi.com This synergy is essential for translating a novel chemical scaffold into a potential therapeutic lead.

Biomass & Green Chemistry: Given that furan can be derived from renewable biomass, collaborations with chemical engineers and experts in green chemistry could explore sustainable production routes for this compound, aligning future research with principles of environmental sustainability. mst.eduwordpress.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Fur-2-ylthiophen-2-yl)methanol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) vinylation of 5-methylfurfural using vinylating agents (e.g., Grignard reagents) under basic conditions to form the ethenyl-furan intermediate, followed by (2) reduction of the carbonyl group using NaBH₄ or catalytic hydrogenation to introduce the methanol moiety. Yield optimization hinges on controlling reaction temperature (60–80°C for vinylation) and catalyst selection (e.g., silica-supported cobalt nanoparticles for selective reduction). Purification via column chromatography with ethyl acetate/hexane mixtures is critical to isolate the product . Acidic conditions during synthesis may lead to self-condensation side reactions, requiring pH monitoring .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify protons on the furan rings (δ 6.2–7.5 ppm for aromatic H) and the methanol group (δ 4.5–5.0 ppm).
  • FT-IR : Confirm O-H stretching (3200–3600 cm⁻¹) and furan C-O-C vibrations (1250–1300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 208.06 for C₁₀H₁₀O₂S).
  • X-ray Crystallography (if crystalline): Resolve bond angles and substituent orientation. Cross-reference with PubChem data for analogous furanmethanol derivatives .

Q. What common chemical reactions does this compound undergo, and what mechanisms are involved?

  • Methodological Answer :

  • Oxidation : Using MnO₂ or PCC oxidizes the methanol group to a carbonyl, forming (5-Fur-2-ylthiophen-2-yl)carbaldehyde.
  • Esterification : React with acetic anhydride to form acetate derivatives, useful for protecting the hydroxyl group during further functionalization.
  • Electrophilic Substitution : Nitration or halogenation at the thiophene ring’s α-position, guided by directing effects of the methanol group. Monitor regioselectivity via LC-MS .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Antioxidant Testing : DPPH radical scavenging assay at concentrations of 10–100 µM.
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation. Include positive controls (e.g., doxorubicin) and validate purity via HPLC before testing .

Advanced Research Questions

Q. What strategies mitigate undesired self-condensation during synthesis?

  • Methodological Answer :

  • Solvent Choice : Use aprotic solvents (e.g., dioxane) to minimize acid-catalyzed dimerization.
  • Catalyst Optimization : Replace strong acids (HClO₄) with milder Lewis acids (ZnCl₂) to suppress oligomer formation.
  • Reaction Time Control : Limit exposure to acidic conditions by quenching the reaction after 2–4 hours. Monitor intermediates via TLC .

Q. How can computational methods predict the reactivity of this compound in novel transformations?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G* basis sets to model transition states for reactions like Diels-Alder cycloaddition.
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.
  • MD Simulations : Predict solubility and aggregation behavior in aqueous/organic matrices. Validate with experimental kinetic data .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare studies for variables like cell line specificity (e.g., Jurkat vs. HEK293), compound purity (>95% by HPLC), and assay protocols (e.g., incubation time).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated analogs) to isolate functional group contributions.
  • Dose-Response Curves : Use nonlinear regression to assess potency thresholds and rule out false positives from solvent artifacts .

Q. What catalytic systems optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Heterogeneous Catalysis : Test Co/SiO₂ or Pd/C for hydrogenation steps; optimize pressure (1–3 bar H₂) and catalyst loading (5–10 wt%).
  • Flow Chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions.
  • Green Chemistry Metrics : Calculate E-factors and atom economy to benchmark against traditional batch methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.